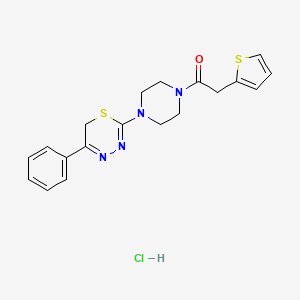
1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C19H21ClN4OS2 and its molecular weight is 420.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride is a novel synthetic derivative characterized by a complex structure that incorporates both thiadiazine and thiophene moieties. This compound has garnered interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.
Structural Overview
The molecular structure of the compound can be represented as follows:
This structure combines the pharmacophoric elements of thiadiazole and piperazine, which are known to enhance biological activity through various mechanisms.
Anticancer Activity
Research indicates that derivatives containing the 1,3,4-thiadiazole scaffold exhibit significant anticancer properties. The incorporation of piperazine into the structure is hypothesized to enhance this activity by improving lipophilicity and facilitating better interaction with biological targets.
-
Mechanism of Action :
- Thiadiazole derivatives have been shown to inhibit DNA and RNA synthesis without adversely affecting protein synthesis. This selective action is crucial in targeting cancer cells while minimizing damage to normal cells .
- The compound may also act as an inhibitor of key kinases involved in tumorigenesis, disrupting uncontrolled cell division .
-
Case Studies :
- A study reported that similar thiadiazole-based compounds demonstrated IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL against various cancer cell lines such as MCF-7 and HepG2 .
- The structural modification of substituents on the piperazine ring significantly impacted cytotoxicity, suggesting that fine-tuning these groups could optimize therapeutic efficacy .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. The thiadiazole and thiophene rings are known for their broad-spectrum antimicrobial properties.
- In Vitro Studies :
- Compounds derived from similar scaffolds have been tested against both gram-positive and gram-negative bacteria using the disc diffusion method. Results indicated notable zones of inhibition, confirming their potential as effective antimicrobial agents .
- For instance, derivatives with specific substitutions exhibited MIC values in the low micromolar range (1-10 µM), indicating strong antibacterial activity against pathogens such as E. coli and Staphylococcus aureus .
Comparative Analysis
The following table summarizes the biological activities and potency of related compounds featuring the thiadiazole scaffold:
| Compound Name | Structure | IC50 (µg/mL) | Activity Type |
|---|---|---|---|
| Compound A | Thiadiazole + Piperazine | 2.32 | Antitumor |
| Compound B | Thiadiazole + Thiophene | 5.36 | Antimicrobial |
| Compound C | Thiadiazole + Benzyl | 3.21 | Antitumor |
| Compound D | Thiadiazole + Ethoxy | 10.10 | Antitumor |
Properties
IUPAC Name |
1-[4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]-2-thiophen-2-ylethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS2.ClH/c24-18(13-16-7-4-12-25-16)22-8-10-23(11-9-22)19-21-20-17(14-26-19)15-5-2-1-3-6-15;/h1-7,12H,8-11,13-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUBVZLPPCKVCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(CS2)C3=CC=CC=C3)C(=O)CC4=CC=CS4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














